molecular formula C9H7FO4 B14764329 2-Fluoro-3-formyl-5-methoxybenzoic acid

2-Fluoro-3-formyl-5-methoxybenzoic acid

Katalognummer: B14764329
Molekulargewicht: 198.15 g/mol
InChI-Schlüssel: HWIZZASHHATNGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3-formyl-5-methoxybenzoic acid is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, featuring a fluorine atom, a formyl group, and a methoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-formyl-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the introduction of the fluorine atom via electrophilic fluorination of a suitable precursor, followed by formylation and methoxylation reactions. For example, starting from 2-fluoro-5-methoxybenzoic acid, the formyl group can be introduced using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-formyl-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using organolithium reagents or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Organolithium reagents, Grignard reagents, and nucleophilic aromatic substitution conditions.

Major Products Formed

    Oxidation: 2-Fluoro-3-carboxy-5-methoxybenzoic acid.

    Reduction: 2-Fluoro-3-hydroxymethyl-5-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-formyl-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-formyl-5-methoxybenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, while the formyl and methoxy groups can modulate its reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-5-methoxybenzoic acid
  • 3-Fluoro-2-methoxybenzoic acid
  • 5-Fluoro-2-methoxybenzoic acid

Uniqueness

2-Fluoro-3-formyl-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H7FO4

Molekulargewicht

198.15 g/mol

IUPAC-Name

2-fluoro-3-formyl-5-methoxybenzoic acid

InChI

InChI=1S/C9H7FO4/c1-14-6-2-5(4-11)8(10)7(3-6)9(12)13/h2-4H,1H3,(H,12,13)

InChI-Schlüssel

HWIZZASHHATNGF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1)C(=O)O)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.